5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione
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Overview
Description
5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a phthalic anhydride derivative with a primary amine, followed by sulfonylation and subsequent cyclization to form the isoindole-1,3-dione core . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: Another isoindole derivative with similar antiviral properties.
N-isoindoline-1,3-diones: A broader class of compounds with diverse chemical reactivity and applications.
Uniqueness
5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione is unique due to its specific structural features, such as the difluoromethyl group and the piperidinyl sulfonyl moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[4-(difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O4S/c1-18-14(20)11-3-2-10(8-12(11)15(18)21)24(22,23)19-6-4-9(5-7-19)13(16)17/h2-3,8-9,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOBFNAFZQKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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